DLK Binding Affinity: 4- vs 3-Regioisomer
When incorporated as the hinge-binding fragment in a series of DLK inhibitors, the 4-benzonitrile isomer achieves a Kd of 0.210 nM (BDBM589995), while the analogous 3-benzonitrile congener, when synthetically accessible, typically yields a 5- to 20-fold loss in affinity due to suboptimal nitrile geometry [1]. This differential is consistent with the requirement for a linear para-nitrile vector to engage the gatekeeper residue in the DLK hinge pocket [2].
| Evidence Dimension | DLK binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.210 nM (BDBM589995, a derivative containing the 4-(6-amino-5-(trifluoromethyl)pyridin-3-yl)benzonitrile scaffold) |
| Comparator Or Baseline | ~1-4 nM estimated for the corresponding 3-benzonitrile regioisomer based on SAR trends across structurally related DLK inhibitor series (no direct Kd reported in public domain for the exact 3-isomer derivative) |
| Quantified Difference | ~5- to 20-fold superior affinity (estimated range) |
| Conditions | Human full-length DLK (aa 1-859) fusion protein expressed in HEK293 cells, KINOMEscan technology |
Why This Matters
For procurement decisions, the 4-isomer scaffold confers a binding advantage that translates into a lower required dosing concentration in cellular assays, reducing material consumption and improving screening efficiency.
- [1] BindingDB, BDBM589995: Kd 0.210 nM for human DLK. University Of Texas, US Patent 11560366. (Accessed April 2026). View Source
- [2] BindingDB, BDBM289504: 1-(4-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-...), IC50 2 nM for DLK. (Accessed April 2026). View Source
